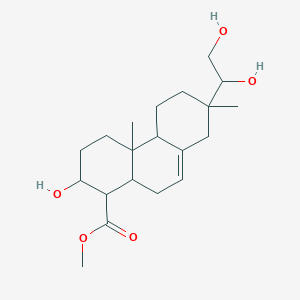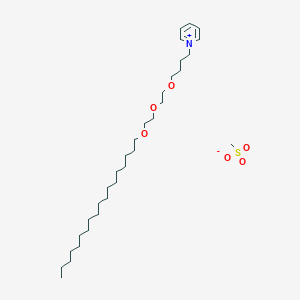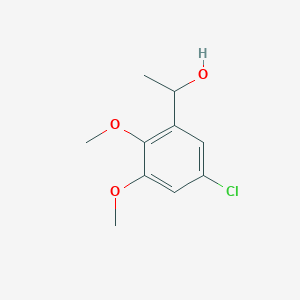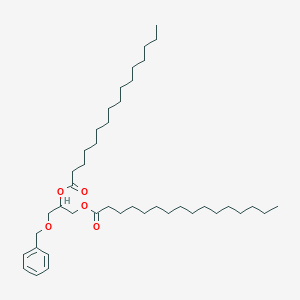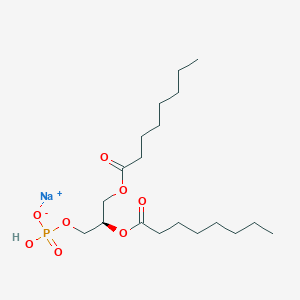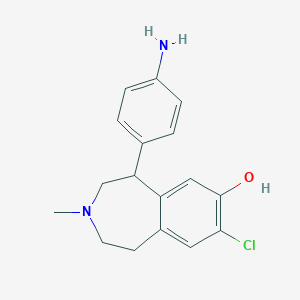
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol, also known as SCH 23390, is a potent and selective dopamine D1-like receptor antagonist. It is widely used in scientific research for its ability to block dopamine D1-like receptors, which play a crucial role in various physiological processes, including motor control, reward, and motivation.
Mécanisme D'action
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 acts as a competitive antagonist at dopamine D1-like receptors, blocking the binding of dopamine to these receptors. This results in a decrease in the activity of dopaminergic neurons, which play a crucial role in various physiological processes.
Biochemical and Physiological Effects:
The blockade of dopamine D1-like receptors by this compound 23390 has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to a decrease in the release of dopamine in the brain, resulting in a decrease in motor activity, learning, and memory. It can also lead to a decrease in the rewarding effects of drugs of abuse, such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in lab experiments is its high selectivity for dopamine D1-like receptors. This allows researchers to specifically investigate the role of these receptors in various physiological processes. However, one limitation of using this compound 23390 is its short half-life, which requires frequent administration to maintain its effects.
Orientations Futures
There are several future directions for the use of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 in scientific research. One area of interest is the investigation of the role of dopamine D1-like receptors in psychiatric disorders, such as depression and anxiety. Another area of interest is the development of novel drugs that target dopamine D1-like receptors for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 involves the reaction of 8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol with 4-aminophenylboronic acid in the presence of a palladium catalyst. The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
5-(4-Aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol 23390 has been extensively used in scientific research to investigate the role of dopamine D1-like receptors in various physiological and pathological processes. For example, it has been used to study the effects of dopamine D1-like receptor blockade on motor behavior, learning, and memory. It has also been used to investigate the role of dopamine D1-like receptors in drug addiction and schizophrenia.
Propriétés
Numéro CAS |
114490-37-8 |
|---|---|
Formule moléculaire |
C17H19ClN2O |
Poids moléculaire |
302.8 g/mol |
Nom IUPAC |
5-(4-aminophenyl)-8-chloro-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C17H19ClN2O/c1-20-7-6-12-8-16(18)17(21)9-14(12)15(10-20)11-2-4-13(19)5-3-11/h2-5,8-9,15,21H,6-7,10,19H2,1H3 |
Clé InChI |
PTHLSIBOMNYSIS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
SMILES canonique |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=C(C=C3)N)O)Cl |
Synonymes |
5-(4'-aminophenyl)-8-chloro-2,3,4,5-tetrahydro-3-methy-1H-3-benzazepin-7-ol ACTM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





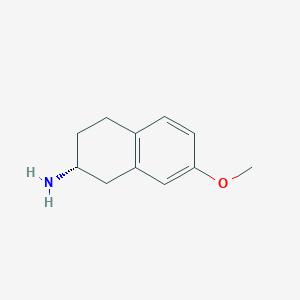


![4-Bromo-5-methoxy-3-[(propan-2-yl)oxy]-N-(2H-tetrazol-5-yl)thiophene-2-carboxamide](/img/structure/B54583.png)
